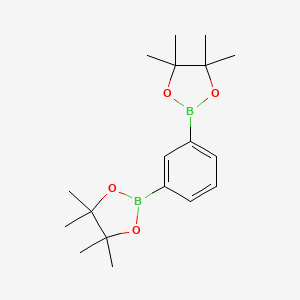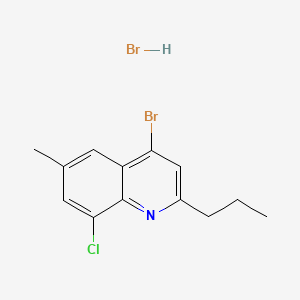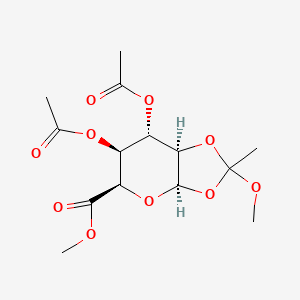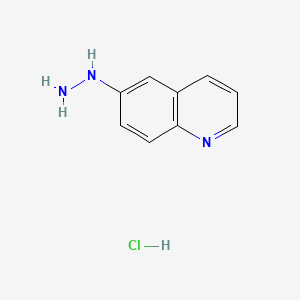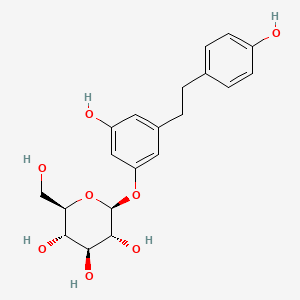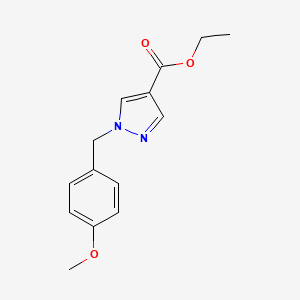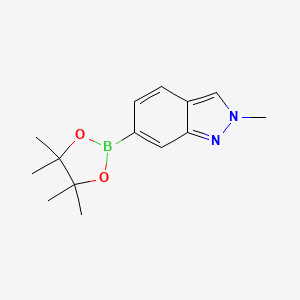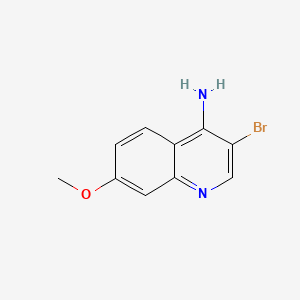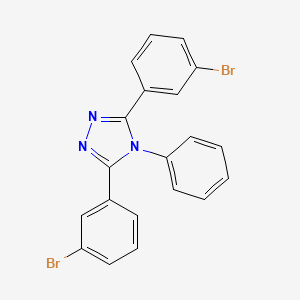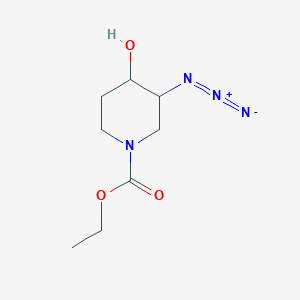
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), also known as PTHrP, is a protein that plays a crucial role in the regulation of calcium homeostasis and bone metabolism. It is a member of the parathyroid hormone family and is produced by various tissues, including the bone, mammary gland, and placenta. PTHrP has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures.
Mechanism Of Action
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) acts on specific receptors located on the surface of target cells to exert its biological effects. The binding of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) to its receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules. This, in turn, leads to the regulation of various cellular processes, including calcium homeostasis, bone metabolism, and cell growth and differentiation.
Biochemical And Physiological Effects
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has a wide range of biochemical and physiological effects. It regulates calcium homeostasis by stimulating the release of calcium from bone and increasing the reabsorption of calcium by the kidney. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) also promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to have anabolic effects on cartilage and muscle.
Advantages And Limitations For Lab Experiments
The advantages of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its ability to regulate calcium homeostasis and bone metabolism, making it a useful tool for studying these processes. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied, and there are many commercially available reagents and assays for detecting and measuring (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) levels. However, the limitations of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its complex mechanism of action and the potential for off-target effects.
Future Directions
There are several future directions for research on (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat). One area of research is the development of novel therapies for osteoporosis and other bone-related disorders. Another area of research is the role of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in cancer, with a focus on identifying the specific types of cancer that are most responsive to (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)-targeted therapies. Additionally, there is a need for further research on the cellular and molecular mechanisms underlying the effects of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), which could lead to the development of more targeted and effective therapies.
Synthesis Methods
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is synthesized as a precursor protein that undergoes post-translational modifications to produce the active peptide. The synthesis of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) involves the cleavage of the precursor protein at specific sites by proteolytic enzymes. The resulting peptide is then modified by the addition of amino acids and other chemical groups to produce the active form of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat).
Scientific Research Applications
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to stimulate bone formation and prevent bone loss in animal models of osteoporosis. It has also been shown to promote the growth of cancer cells in some types of cancer, while inhibiting the growth of cancer cells in other types of cancer.
properties
CAS RN |
181057-31-8 |
|---|---|
Product Name |
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) |
Molecular Formula |
C196H308N58O53 |
Molecular Weight |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
InChI Key |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



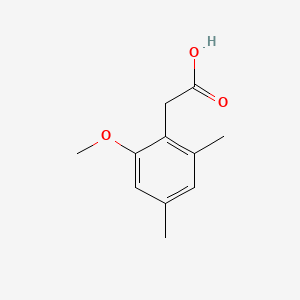
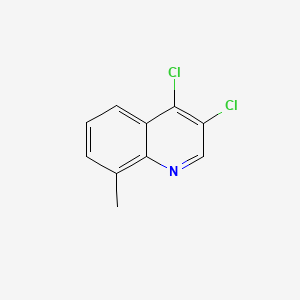
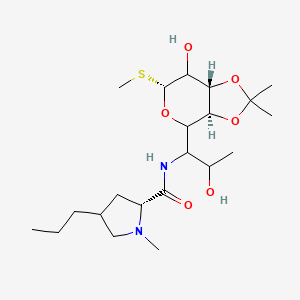
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
